

A Comparative Analysis of Leaching and Migration: Cyanox CY 1790 Versus Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanox CY 1790	
Cat. No.:	B1669380	Get Quote

A deep dive into the leaching and migration characteristics of the high-performance antioxidant **Cyanox CY 1790** compared with other commonly used stabilizers reveals important considerations for material selection in sensitive applications. This guide provides a comparative overview based on available experimental data, offering insights for researchers, scientists, and drug development professionals.

Cyanox CY 1790, a high molecular weight hindered phenolic antioxidant, is prized for its excellent processing and thermal stability, low color contribution, and resistance to extraction. [1][2] Its performance, particularly its propensity to remain within the polymer matrix, is a critical factor in applications where migration of additives is a concern, such as in food contact materials and medical devices. This guide will compare the leaching and migration behavior of Cyanox CY 1790 with other stabilizers, including the widely used Irganox 1010 and Irgafos 168.

Comparative Leaching and Migration Data

Direct comparative studies on the leaching and migration of **Cyanox CY 1790** against other stabilizers under identical conditions are limited in publicly available literature. However, by examining individual studies, a comparative picture can be drawn.

A study on the migration of **Cyanox CY 1790** from plastic bottles into water showed concentrations ranging from 0.01 to 4.15 ppm in non-recycled bottles and up to 11.27 ppm in







recycled bottles over 90 days at 40°C.[3][4] This highlights that storage time and material history can significantly influence migration levels.

In comparison, studies on other antioxidants provide valuable context. For instance, Irganox 1010 and Irgafos 168 have been extensively studied. One study investigating their migration from various polyolefins into an oily vehicle found that the leaching of both antioxidants varied depending on the polymer's crystallinity.[2] Migration of Irgafos 168 was generally greater than that of Irganox 1010, and the release of both increased at higher temperatures.[2]

Another study on polypropylene films found that the migration of Irganox 1010 into fatty food simulants was significant, while migration into aqueous and acidic simulants was below the detection limit.[5] The molecular weight of the antioxidant also plays a crucial role; for example, the lower molecular weight antioxidant BHT has been shown to migrate faster than the higher molecular weight Irganox 1010.[6]

The selection of food simulant is also a critical factor, with fatty or alcoholic simulants generally leading to higher migration rates for lipophilic antioxidants compared to aqueous simulants.[7] [8]

Table 1: Summary of Migration Data for Cyanox CY 1790 and Alternative Stabilizers



Stabilizer	Polymer	Food Simulant/ Medium	Temperat ure (°C)	Duration	Migrated Amount	Referenc e
Cyanox CY 1790	Plastic (Bottled Water)	Water	40	90 days	0.01 - 11.27 ppm	[3][4]
Irganox 1010	Polypropyl ene	n-hexane	40	10 days	Not specified, but significant	[5]
Irganox 1010	Polypropyl ene	10% ethanol, 3% acetic acid	40	10 days	Below detection limit	[5]
Irganox 1010	Polypropyl ene	95% Ethanol	Not specified	Not specified	Significant migration	[6]
Irgafos 168	Polyolefins	Oily Vehicle	25	Not specified	Greater than Irganox 1010	[2]
ВНТ	Polypropyl ene	95% Ethanol	Not specified	Not specified	Faster migration than I-1010	[6]

Note: The data presented is from different studies with varying experimental conditions and should be interpreted with caution. A direct comparison of absolute values is not always possible.

Experimental Protocols for Migration Testing

The assessment of stabilizer migration typically involves exposing a polymer sample to a food simulant under controlled conditions of time and temperature. The concentration of the migrated stabilizer in the simulant is then quantified using analytical techniques.



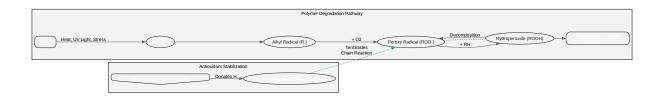
A Generic Experimental Protocol for Migration Testing:

- Sample Preparation: Polymer samples of a defined surface area and thickness are prepared.
 The initial concentration of the stabilizer in the polymer is often determined.
- Selection of Food Simulants: Food simulants are chosen based on the intended application of the polymer. Common simulants include:
 - Distilled water (for aqueous foods)
 - 3% (w/v) acetic acid (for acidic foods)
 - o 10%, 20%, or 50% (v/v) ethanol (for alcoholic foods)
 - Olive oil, or other fatty food simulants like isooctane or 95% ethanol (for fatty foods)
- Migration Test: The polymer samples are immersed in the food simulant in a sealed container to ensure full contact.
- Incubation: The containers are stored in an oven or incubator at a specific temperature for a defined period. Accelerated testing at elevated temperatures is often performed.[7]
- Analysis: After incubation, the food simulant is collected. The concentration of the migrated stabilizer is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7][9][10]
- Data Analysis: The amount of migrated substance is typically expressed in mg/kg of food simulant or mg/dm² of the contact surface.

Visualizing the Process

To better understand the factors and processes involved, the following diagrams illustrate the mechanism of polymer degradation and a typical workflow for migration testing.

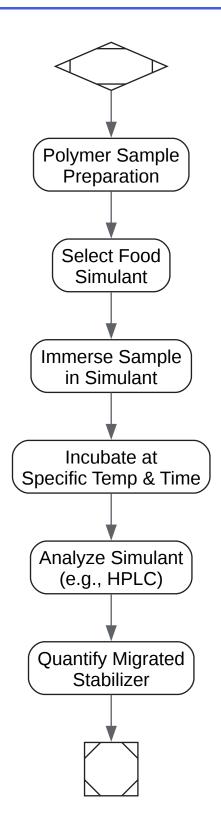




Click to download full resolution via product page

Caption: Polymer degradation and antioxidant stabilization pathway.





Click to download full resolution via product page

Caption: Experimental workflow for stabilizer migration testing.



Factors Influencing Leaching and Migration

Several factors govern the extent of stabilizer leaching and migration from a polymer matrix:

- Molecular Weight of the Stabilizer: Higher molecular weight stabilizers, like Cyanox CY
 1790, generally exhibit lower diffusion coefficients and thus lower migration rates compared to smaller molecules.
- Polymer Morphology: The crystallinity and density of the polymer play a significant role. More
 crystalline polymers tend to have lower diffusion rates for additives.[2]
- Temperature: Higher temperatures increase the diffusion rate of additives, leading to greater migration.[7][8]
- Nature of the Contacting Medium (Food Simulant): The polarity and chemical nature of the food or simulant are critical. Fatty and alcoholic media tend to cause more significant migration of lipophilic stabilizers.[7][8]
- Contact Time: Longer exposure times generally result in higher levels of migration, until equilibrium is reached.[3][4]
- Initial Concentration of the Stabilizer: A higher initial concentration of the additive in the polymer can lead to a greater driving force for migration.

Conclusion

Cyanox CY 1790 is a high-performance antioxidant designed for excellent stability and low migration. While direct, comprehensive comparative data is sparse, the available information suggests that its high molecular weight contributes to its resistance to leaching, a desirable characteristic for sensitive applications. When selecting a stabilizer, it is crucial to consider the specific polymer, the intended application, and the potential for interaction with contacting media. The experimental data and methodologies presented in this guide provide a framework for making informed decisions and designing appropriate testing protocols to ensure product safety and performance. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of stabilizer performance in terms of leaching and migration.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scielo.br [scielo.br]
- 2. Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Migration behavior of antioxidants in polypropylene used for food packaging [plaschina.com.cn]
- 6. Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxwellsci.com [maxwellsci.com]
- 8. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant content of and migration from commercial polyethylene, polypropylene, and polyvinyl chloride packages PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Leaching and Migration: Cyanox CY 1790 Versus Alternative Stabilizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669380#leaching-and-migration-comparison-of-cyanox-cy-1790-and-other-stabilizers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com